molecular formula C₁₈H₂₃D₄NO₆ B1163194 Trichodesmine-D4

Trichodesmine-D4

Cat. No.: B1163194
M. Wt: 357.43
Attention: For research use only. Not for human or veterinary use.
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Description

Trichodesmine-D4 is a deuterated analog of trichodesmine, a pyrrolizidine alkaloid (PA) known for its hepatotoxic and carcinogenic properties. Deuterated compounds like this compound are widely used in pharmacokinetic and metabolic studies as internal standards for mass spectrometry, enabling precise quantification by minimizing isotopic interference .

Properties

Molecular Formula

C₁₈H₂₃D₄NO₆

Molecular Weight

357.43

Synonyms

(3R,4R,5R,13aR,13bR)-4,5,8,10,12,13,13a,13b-Octahydro-4,5-dihydroxy-4,5-dimethyl-3-(1-methylethyl)-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione-D4;  _x000B_(13α,14α)-14,19-Dihydro-12,13-dihydroxy-19-methylcrotalanan-11,15-dione-D4;  [3R-(3R*

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares Trichodesmine-D4 with structurally or functionally related deuterated compounds, drawing parallels and distinctions based on available data.

Structural and Functional Analogues

A. N-Nitrosodibenzylamine-d4

  • Formula : C₁₄H₁₄N₂O (deuterated at unspecified positions) .
  • Applications : Used as a stable isotope-labeled standard for nitrosamine analysis, particularly in environmental and food safety testing.
  • Safety Profile: Limited toxicological data available; precautions include avoiding inhalation and dermal exposure due to uncharacterized hazards .

B. Triethylenetetramine-D4 Tetrahydrochloride

  • Applications : Deuterated form of a chelating agent, employed in metabolic studies of metal-binding therapeutics .
  • Regulatory Status: No explicit hazards classified in the provided data, contrasting with non-deuterated PAs like trichodesmine, which are regulated for their toxicity .
Key Differences and Similarities
Parameter This compound N-Nitrosodibenzylamine-d4 Triethylenetetramine-D4
Primary Use Metabolic studies (inferred) Environmental toxin analysis Metal chelation studies
Deuteration Sites Likely C-H bonds in PA core Undisclosed Amine groups (inferred)
Hazard Classification Not reported Uninvestigated Not classified
Regulatory Context PAs often restricted CLP/GHS-compliant No explicit restrictions

Notable Findings:

  • Deuterated amines generally exhibit reduced reactivity compared to non-deuterated analogs, enhancing their utility as analytical standards .
  • Structural differences (e.g., PA core vs. nitrosamine or chelator backbone) dictate divergent applications: this compound is likely specialized for hepatotoxin metabolism, whereas Triethylenetetramine-D4 targets metal ion interactions .

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